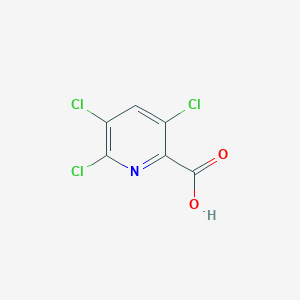

3,5,6-Trichloropicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMKSGXYTVKNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358852 | |

| Record name | 3,5,6-Trichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40360-44-9 | |

| Record name | 3,5,6-Trichloropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3,5,6-Trichloropicolinic Acid

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action for the synthetic auxin herbicide, 4-amino-3,5,6-trichloropicolinic acid, commonly known as picloram. While the core structure is 3,5,6-trichloropicolinic acid, picloram is the active compound widely utilized in agricultural and industrial settings for the selective control of broadleaf weeds.[1][2] This document delves into the core signaling cascade initiated by picloram, its specific interactions with auxin co-receptors, the resulting physiological disruptions, and the experimental methodologies used to elucidate these pathways. Designed for researchers, scientists, and professionals in drug and herbicide development, this guide synthesizes foundational knowledge with detailed, field-proven insights to explain the causality behind its potent herbicidal activity.

Introduction: The Synthetic Auxin Paradigm

Synthetic auxin herbicides represent a class of plant growth regulators that mimic the effects of the primary endogenous plant hormone, indole-3-acetic acid (IAA).[3][4] These synthetic compounds, including picloram, are characterized by their enhanced chemical stability and resistance to metabolic breakdown within the plant compared to natural IAA.[5][6] This persistence leads to a sustained and overwhelming stimulation of auxin-responsive signaling pathways. At herbicidal concentrations, this disrupts the delicate hormonal balance, causing uncontrolled, disorganized cell division and elongation, ultimately resulting in plant death.[5][7] Picloram, a member of the pyridine carboxylic acid family, is particularly effective for controlling perennial broadleaf weeds and woody plants in various settings.[1][8] Its mechanism is not a result of a single toxic event but a catastrophic failure of multiple growth regulation processes initiated at the molecular level.[8]

The Core Molecular Mechanism: Hijacking the Auxin Signaling Pathway

The primary mode of action for picloram and other synthetic auxins is the constitutive activation of the nuclear auxin signaling pathway. This process can be dissected into three critical stages: perception, signal transduction, and physiological response.

Perception: The TIR1/AFB Co-Receptor Complex

The central event in auxin perception is the binding of the hormone to a co-receptor complex. This complex consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[9][10]

-

The SCFTIR1/AFB Complex : The TIR1/AFB proteins are F-box proteins that serve as the substrate-recognition component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[7][11]

-

Molecular Glue : Auxin molecules, including picloram, act as a "molecular glue," binding to a pocket on the TIR1/AFB protein.[9][12] This binding event stabilizes the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein, forming a stable ternary complex (TIR1/AFB-auxin-Aux/IAA).[7][13]

Signal Transduction: Ubiquitination and Proteasomal Degradation

The formation of the stable ternary complex is the trigger for the degradation of the Aux/IAA repressor.

-

Ubiquitination : Once the Aux/IAA protein is locked into the complex by picloram, the SCFTIR1/AFB E3 ubiquitin ligase catalyzes the attachment of multiple ubiquitin molecules to the Aux/IAA protein.[5]

-

Proteasomal Degradation : This polyubiquitination chain marks the Aux/IAA repressor for targeted destruction by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.[7][14]

De-repression and Gene Activation

The degradation of Aux/IAA proteins is the pivotal event that activates downstream gene expression.

-

Auxin Response Factors (ARFs) : In the absence of auxin, Aux/IAA proteins are bound to Auxin Response Factors (ARFs), which are transcription factors. This binding represses the activity of the ARFs.[5][10]

-

Gene Expression : The degradation of the Aux/IAA repressors liberates the ARFs.[5] These now-active ARFs can bind to auxin-responsive elements (AuxREs) in the promoters of specific genes, activating their transcription.[7] The sustained presence of picloram ensures that Aux/IAA repressors are continuously degraded, leading to massive and prolonged expression of these genes.

The following diagram illustrates this core signaling pathway.

Caption: Picloram binds to the SCF-TIR1/AFB complex, promoting Aux/IAA degradation and activating ARF-mediated gene expression.

Receptor Selectivity: The Basis for Picloram's High Potency

A key aspect of picloram's mechanism is its differential affinity for members of the TIR1/AFB receptor family. While natural IAA binds with high affinity to multiple receptors, picloram exhibits a marked preference for AUXIN SIGNALING F-BOX 5 (AFB5).[15][16] This selectivity is a critical factor contributing to its potent herbicidal activity.

Genetic studies in Arabidopsis thaliana have demonstrated that mutants lacking a functional AFB5 protein show significant resistance to picolinate auxins like picloram, but retain normal sensitivity to IAA and other synthetic auxins like 2,4-D.[11][16] This provides authoritative evidence that AFB5 is a primary receptor for picloram.

Quantitative Binding Affinity Data

Surface plasmon resonance (SPR) experiments have quantified the binding affinities of various auxins to different receptors. The equilibrium dissociation constant (KD) is used as a measure of affinity, where a lower KD value indicates a stronger binding interaction.

| Compound | Receptor | KD (μM) | Interpretation |

| Indole-3-acetic acid (IAA) | TIR1 | 0.13 | High Affinity |

| AFB2 | 0.54 | High Affinity | |

| AFB5 | 0.52 | High Affinity | |

| Picloram | TIR1 | >100 | Very Low Affinity |

| AFB2 | 18.2 | Low Affinity | |

| AFB5 | 1.3 | High Affinity | |

| 2,4-D | TIR1 | 1.8 | High Affinity |

| AFB2 | 4.6 | Moderate Affinity | |

| AFB5 | 2.1 | High Affinity | |

| Data sourced from "The differential binding and biological efficacy of auxin herbicides" and presented by BenchChem.[15] |

This data clearly illustrates that picloram's potent action is channeled predominantly through the AFB5 receptor, in stark contrast to the natural hormone IAA which utilizes multiple receptors more evenly.[15]

Downstream Physiological and Phenotypic Effects

The massive upregulation of auxin-responsive genes leads to a cascade of physiological disruptions in susceptible broadleaf plants.

-

Uncontrolled Cell Elongation and Division : The primary effect is chaotic and unsustainable growth. This manifests as severe twisting of stems and petioles (epinasty), leaf cupping and curling, and stem cracking.[8]

-

Ethylene Production : Synthetic auxins stimulate the biosynthesis of ethylene, another plant hormone, which contributes to the epinastic symptoms.[5]

-

Nucleic Acid and Protein Synthesis : The primary action of synthetic auxins affects nucleic acid metabolism and protein synthesis, further fueling abnormal growth.[8]

-

Cell Wall Acidification : The auxin signaling cascade, downstream of the TIR1/AFB receptors, activates plasma membrane H+-ATPases.[17] This pumps protons into the apoplast, lowering the pH and activating enzymes (expansins) that loosen the cell wall, a process required for cell elongation. The sustained activation by picloram leads to uncontrolled cell expansion.

-

Systemic Disruption : Picloram is readily absorbed by both foliage and roots and is translocated throughout the plant via the xylem and phloem to meristematic tissues, ensuring a systemic and comprehensive disruption of growth processes.[1][8] Ultimately, the plant's resources are exhausted, leading to necrosis and death.

Experimental Protocols for Mechanistic Analysis

Validating the mechanism of action for a synthetic auxin like picloram requires robust, self-validating experimental systems. A whole-plant dose-response bioassay is a foundational method for quantifying herbicidal efficacy and confirming resistance.

Protocol: Whole-Plant Dose-Response Bioassay

Objective: To determine the effective dose of picloram required to cause a 50% reduction in plant growth (GR50) in a susceptible weed species.

Methodology:

-

Seed Germination & Plant Growth :

-

Collect seeds from a susceptible weed population.

-

Germinate seeds in petri dishes on moist filter paper or directly in trays with a sterile potting substrate.

-

Transplant seedlings at a consistent growth stage (e.g., two true leaves) into individual pots.

-

Maintain plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) until they reach the target stage for treatment (e.g., 4-6 leaf stage).[18]

-

-

Herbicide Preparation :

-

Herbicide Application :

-

Use a calibrated track sprayer to apply the herbicide solutions to the plants. This ensures a uniform application volume and speed, which are critical for reproducibility.[18]

-

Treat a minimum of 5-10 replicate plants per dose.

-

-

Data Collection and Analysis :

-

After a set period (e.g., 21 days), assess plant injury visually on a scale of 0% (no effect) to 100% (plant death).

-

For quantitative analysis, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.

-

Express the dry weight for each plant as a percentage of the average dry weight of the control plants.

-

Use a statistical software package to perform a non-linear regression analysis (e.g., four-parameter log-logistic model) to fit the dose-response data and calculate the GR50 value.[20]

-

This protocol provides a reliable method to quantify the biological activity of picloram and can be adapted to compare the susceptibility of different plant species or to screen for resistant biotypes.

Caption: A standardized workflow for quantifying the herbicidal efficacy of picloram through a whole-plant bioassay.

Metabolism and Environmental Fate

The persistence of picloram contributes to its effectiveness but also necessitates an understanding of its degradation. In plants, picloram is highly resistant to metabolic breakdown.[6][21] In soil, the primary mechanism of degradation is microbial.[22] The breakdown can be slow, with reported half-lives ranging from 65 to 360 days, depending on soil type and environmental conditions.[23] One of the main degradation products is 3,5,6-trichloro-2-pyridinol (TCP), which is itself a focus of environmental research.[23][24]

Conclusion

The mechanism of action of this compound (picloram) is a well-defined example of targeted molecular disruption. By acting as a persistent mimic of natural auxin, it hijacks the plant's own growth regulation machinery. Its high affinity for the specific auxin receptor AFB5 initiates a destructive cascade of Aux/IAA repressor degradation, leading to the uncontrolled expression of auxin-responsive genes. This results in catastrophic physiological and developmental abnormalities that susceptible plants cannot overcome. The detailed understanding of this pathway, from receptor binding to whole-plant death, provides a robust framework for the development of new herbicidal molecules and for managing the evolution of resistance in weed populations.

References

-

Synthetic Auxins | Herbicide Symptoms . (n.d.). UC Agriculture and Natural Resources. [Link]

-

Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step . Plant Signaling & Behavior, 5(1), 84-86. National Institutes of Health. [Link]

-

Beckie, H. J., & Harker, K. N. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance . Pest Management Science, 76(11), 3647-3658. ResearchGate. [Link]

-

Calderon-Villalobos, L. I., et al. (2012). Auxin Perception—Structural Insights . Cold Spring Harbor Perspectives in Biology, 4(9), a005546. National Institutes of Health. [Link]

-

Ravet, K., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance . CORE. [Link]

-

Fendrych, M., et al. (2016). TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls . eLife, 5, e19048. National Institutes of Health. [Link]

-

Todd, J. C., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance . Pest Management Science, 76(11), 3647-3658. PubMed. [Link]

-

Synthetic Auxins . (n.d.). NC State Extension Publications. [Link]

-

Syvyk, A., et al. (2023). Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings . International Journal of Molecular Sciences, 24(21), 15891. National Institutes of Health. [Link]

-

Li, L., et al. (2023). Distinct functions of TIR1 and AFB1 receptors in auxin signalling . bioRxiv. [Link]

-

Picloram Product ID: P717 . (n.d.). ATZ labs. [Link]

-

Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species . Journal of Visualized Experiments, (101), 52937. National Institutes of Health. [Link]

-

Eisinger, W. R., & Morré, D. J. (1971). Growth-regulating properties of picloram, 4-amino-3,5,6-trichloropicolinic acid . Canadian Journal of Botany, 49(6), 889-897. [Link]

-

de Castro, L. L., et al. (2018). Experimental methods to evaluate herbicides behavior in soil . Revista Brasileira de Herbicidas, 17(1), 86-99. [Link]

-

Egamberdieva, D., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling . Frontiers in Plant Science, 13, 1050721. [Link]

-

Wang, R., & Estelle, M. (2014). SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development . Annual Review of Plant Biology, 65, 437-461. National Institutes of Health. [Link]

-

Defarge, N., et al. (2023). Mechanisms of Toxicity of Herbicide Active Ingredients and their Commercial Formulations . King's College London Research Portal. [Link]

-

Redemann, C. T., et al. (1968). Metabolism of Tordon Herbicide (4-Amino-3,5,6-trichloropicolinic Acid) in Cotton and Decomposition in Soil . Journal of Agricultural and Food Chemistry, 16(2), 280-283. ACS Publications. [Link]

-

Rieck, C. E. (1969). MICROBIAL DEGRADATION OF 4-AMINO-3,5,6-TRICHLOROPICOLINIC ACID IN SOIL . UNL Digital Commons. [Link]

-

Walsh, T. A., et al. (2006). Structure evolution in picolinic acid herbicides . ResearchGate. [Link]

-

Picloram . (n.d.). PubChem, National Institutes of Health. [Link]

-

Zhang, J., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development . International Journal of Molecular Sciences, 23(22), 13867. MDPI. [Link]

-

Nakka, S., et al. (2023). Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides . Weed Science, 71(2), 99-115. [Link]

-

Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors . Proceedings of the National Academy of Sciences, 106(52), 22540-22545. PubMed. [Link]

-

Picloram . (1991). IARC Publications. [Link]

-

Thirunarayanan, P., et al. (1985). Chlorsulfuron Adsorption and Degradation in Soil . USDA ARS. [Link]

-

Picloram . (n.d.). NIOSH Pocket Guide to Chemical Hazards, CDC. [Link]

-

Yang, S., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides . International Journal of Molecular Sciences, 24(3), 2911. National Institutes of Health. [Link]

-

4-amino-3,5,6-trichloropicolinic acid . (n.d.). ChemBK. [Link]

-

Zhang, J., et al. (2018). Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 . Applied and Environmental Microbiology, 84(11), e00300-18. National Institutes of Health. [Link]

-

Biochemistry, Biotransformation . (2023). StatPearls, National Institutes of Health. [https://www.ncbi.nlm.nih.gov/books/NBK54 biotransformation/]([Link] biotransformation/)

-

Feng, Y., et al. (1997). Microbial and Photolytic Degradation of 3,5,6-Trichloro-2-pyridinol . ResearchGate. [Link]

-

Uchida, N., & Torii, K. U. (2019). Auxin signaling: a big question to be addressed by small molecules . Journal of Experimental Botany, 70(6), 1729-1738. Oxford Academic. [Link]

-

Zhang, W., et al. (2018). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid . Organic & Biomolecular Chemistry, 16(43), 8415-8420. RSC Publishing. [Link]

-

Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach . Trends in Biochemical Sciences, 25(6), 261-265. PubMed. [Link]

-

Chen, S., et al. (2012). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 . PLoS One, 7(10), e47205. PubMed. [Link]

-

Walsh, T. A., et al. (2006). Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis . Plant Physiology, 142(2), 542-552. PubMed. [Link]

-

Napier, R. M. (2005). TIRs of joy: new receptors for auxin . BioEssays, 27(12), 1213-1217. PubMed. [Link]

-

Schuurink, R. C. (2022). Plant Glandular Trichomes as Targets for Breeding or Engineering of Resistance to Herbivores . International Journal of Molecular Sciences, 23(21), 13570. MDPI. [Link]

-

Eisinger, W. R., & Morré, D. J. (1971). Growth-regulating properties of picloram, 4-amino-3,5,6-trichloropicolinic acid . ResearchGate. [Link]

Sources

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Picloram [cdc.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 9. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. TIRs of joy: new receptors for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rpicorp.com [rpicorp.com]

- 20. Discovery, mode of action, resistance mechanisms, and plan of action for sustainable use of Group 14 herbicides | Weed Science | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. "MICROBIAL DEGRADATION OF 4-AMINO-3,5,6-TRICHLOROPICOLINIC ACID IN SOIL" by CHARLES EDWARD RIECK [digitalcommons.unl.edu]

- 23. Novel Gene Clusters and Metabolic Pathway Involved in 3,5,6-Trichloro-2-Pyridinol Degradation by Ralstonia sp. Strain T6 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 3,5,6-Trichloropicolinic Acid

Introduction

3,5,6-Trichloropicolinic acid, known more commonly by its trivial name Picloram, is a systemic herbicide of the pyridine carboxylic acid class. It is widely utilized for the control of broadleaf weeds and woody plants in various agricultural and non-crop settings. A comprehensive understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals to predict its environmental fate, understand its mode of action, and develop safe and effective formulations. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound, complete with detailed experimental protocols for their determination, grounded in authoritative scientific principles.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and molecular structure.

-

IUPAC Name: 4-amino-3,5,6-trichloropyridine-2-carboxylic acid

-

CAS Number: 1918-02-1

-

Molecular Formula: C₆H₃Cl₃N₂O₂

-

Molecular Weight: 241.46 g/mol

The structural arrangement of this compound, featuring a pyridine ring substituted with three chlorine atoms, an amino group, and a carboxylic acid group, dictates its chemical behavior and biological activity.

Caption: Molecular structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for predicting its behavior in various systems.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 218-219 °C (decomposes) | [1] |

| Boiling Point | 366 °C (estimated) | [1] |

| Water Solubility | 400 mg/L at 20 °C | [1] |

| Solubility in Organic Solvents | Soluble in acetone, ethanol; sparingly soluble in ether; very slightly soluble in benzene | [2] |

| pKa | 2.3 | [2] |

| UV Maximum Absorption (λmax) | 252 nm (in phosphate buffer) | [3][4] |

| Vapor Pressure | 6.16 x 10⁻⁷ mmHg at 25 °C | [5] |

Experimental Protocols for Physicochemical Property Determination

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established, internationally recognized guidelines to ensure data integrity and reproducibility.

Melting Point Determination by Capillary Method

Rationale: The melting point is a fundamental physical property used for substance identification and purity assessment. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range. The capillary method is a widely accepted and straightforward technique for this determination.[6]

Caption: Workflow for melting point determination by the capillary method.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry.

-

Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.[7]

-

Take a capillary tube sealed at one end and tap the open end into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[7]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the designated slot in the apparatus.

-

-

Measurement:

-

If the approximate melting point is known, rapidly heat the apparatus to a temperature about 15-20°C below the expected melting point.

-

Once this temperature is reached, reduce the heating rate to a slow and steady 1-2°C per minute.[7] This slow heating rate is crucial for an accurate determination.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature (T1) at which the first drop of liquid appears.[7]

-

Continue heating at the same slow rate and record the temperature (T2) at which the last solid crystal melts completely.[7]

-

-

Reporting:

-

The melting point is reported as the range between T1 and T2. For a pure compound, this range should be narrow (typically ≤ 1°C).

-

Water Solubility Determination (OECD Guideline 105)

Rationale: Water solubility is a critical parameter that influences the environmental transport, bioavailability, and fate of a chemical. The OECD Guideline 105 provides standardized methods for its determination, ensuring international acceptance of the data.[4][5] For a compound like this compound with a solubility of 400 mg/L (0.4 g/L), the Flask Method is the appropriate choice as its solubility is above 10⁻² g/L.[8]

Sources

Unveiling the Solid-State Architecture of a Potent Herbicide: A Technical Guide to the Crystal Structure of 4-amino-3,5,6-trichloropicolinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Picloram, A Molecule of Agricultural Significance

4-amino-3,5,6-trichloropicolinic acid, widely known by its common name Picloram, is a highly effective systemic herbicide used for the control of broadleaf weeds.[1][2] Its mode of action is as a synthetic auxin, inducing uncontrolled and disorganized growth in susceptible plants.[2][3] Understanding the three-dimensional structure of this molecule in its solid state is paramount for comprehending its physicochemical properties, such as solubility and stability, which in turn influence its formulation, environmental fate, and biological activity. This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-amino-3,5,6-trichloropicolinic acid, offering insights for researchers in agrochemicals and materials science.

Molecular and Crystal Structure: A Detailed Examination

The molecular structure of 4-amino-3,5,6-trichloropicolinic acid consists of a pyridine ring substituted with a carboxylic acid group at the 2-position, an amino group at the 4-position, and chlorine atoms at the 3, 5, and 6-positions.[1][4] This arrangement of functional groups dictates the molecule's polarity, potential for intermolecular interactions, and ultimately, its crystalline architecture.

Table 1: Physicochemical Properties of 4-amino-3,5,6-trichloropicolinic acid

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [1] |

| Molecular Weight | 241.46 g/mol | [1] |

| Appearance | White to tan crystalline solid | [6] |

| Melting Point | Decomposes at approximately 215-219 °C | [7][8] |

| Water Solubility | 430 mg/L at 25 °C | [7] |

digraph "Molecular Structure of 4-amino-3,5,6-trichloropicolinic acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for atoms N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"];

// Substituent nodes COOH_C [label="C", pos="2.6,1.5!"]; O1_COOH [label="O", pos="3.5,0.8!"]; O2_COOH [label="OH", pos="2.6,2.5!"]; Cl3 [label="Cl", pos="2.6,-1.5!"]; NH2 [label="NH₂", pos="0,-2.8!"]; Cl5 [label="Cl", pos="-2.6,-1.5!"]; Cl6 [label="Cl", pos="-2.6,1.5!"];

// Edges for bonds in the pyridine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Edges for substituents C2 -- COOH_C; COOH_C -- O1_COOH [style=double]; COOH_C -- O2_COOH; C3 -- Cl3; C4 -- NH2; C5 -- Cl5; C6 -- Cl6; }

Caption: Molecular structure of 4-amino-3,5,6-trichloropicolinic acid.

Experimental Protocol: Elucidating the Crystal Structure

The determination of a crystal structure is typically achieved through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below. The causality behind each step is crucial for obtaining high-quality, reliable data.

Step-by-Step Methodology for Single-Crystal X-ray Diffraction:

-

Crystal Growth (The Foundation):

-

Rationale: The cornerstone of a successful crystal structure determination is a high-quality single crystal of sufficient size and perfection. The slow evaporation of a saturated solution is a common and effective method. The choice of solvent is critical; it should be one in which the compound has moderate solubility, allowing for slow, ordered crystal growth.

-

Protocol:

-

Dissolve 4-amino-3,5,6-trichloropicolinic acid in a suitable solvent (e.g., acetone, in which it is soluble) to create a nearly saturated solution.[6]

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Carefully select a well-formed, transparent crystal with sharp edges for analysis.

-

-

-

Data Collection (The Measurement):

-

Rationale: A diffractometer is used to irradiate the crystal with X-rays from various angles. The diffraction pattern of spots is recorded, and their intensities are measured. The geometry of the diffraction pattern provides information about the unit cell, while the intensities are used to determine the arrangement of atoms within that cell.

-

Protocol:

-

Mount the selected crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Integrate the intensities of the diffraction spots and apply corrections for factors such as absorption and crystal decay.

-

-

-

Structure Solution and Refinement (The Interpretation):

-

Rationale: The collected data are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted to build a model of the molecule. The model is refined against the experimental data to improve its accuracy.

-

Protocol:

-

Determine the unit cell parameters and the space group from the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the model using least-squares methods, adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms.

-

Validate the final structure using crystallographic software to ensure its chemical and geometric sensibility.

-

-

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Intermolecular Interactions: The Forces that Shape the Crystal

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In the case of 4-amino-3,5,6-trichloropicolinic acid, several types of interactions are expected to play a significant role in its solid-state assembly.

-

Hydrogen Bonding: The presence of both a carboxylic acid group (-COOH) and an amino group (-NH₂) makes hydrogen bonding a dominant force in the crystal packing. The carboxylic acid can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the amino group can act as a hydrogen bond donor (N-H). These interactions are highly directional and are key in forming robust supramolecular structures.

-

Halogen Bonding: The three chlorine atoms on the pyridine ring can participate in halogen bonding. This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In this molecule, the chlorine atoms could interact with the nitrogen or oxygen atoms of neighboring molecules.

-

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with adjacent rings. These interactions, arising from the overlap of π-orbitals, contribute to the overall stability of the crystal lattice.

Caption: A schematic representation of potential intermolecular interactions.

Conclusion: Structural Insights and Future Directions

A thorough understanding of the crystal structure of 4-amino-3,5,6-trichloropicolinic acid is fundamental to optimizing its properties as a herbicide. The arrangement of molecules in the solid state, dictated by a combination of hydrogen bonding, halogen bonding, and π-π stacking, influences its solubility, stability, and ultimately its efficacy. While detailed crystallographic data remains somewhat elusive in readily accessible databases, the foundational work from 1974 provides a crucial starting point for further investigation. Future work could focus on re-determining the crystal structure with modern techniques to provide a high-resolution view of its solid-state architecture. Such studies would be invaluable for the rational design of new formulations and for a deeper understanding of its environmental behavior.

References

-

PubChem. Picloram. National Center for Biotechnology Information. [Link]

-

EXTOXNET. Picloram. Extension Toxicology Network. [Link]

- Savkare, A., & Wagh, M. (2025). Pharmaceutical Co-Crystals in Drug Development: Solid-State Design Principles, Intermolecular Interactions, and Manufacturing Strategies. International Journal of Pharmaceutical Sciences, 3(12), 4283-4304.

-

Wikimedia Commons. File:4-amino-3,5,6-trichloropicolinic acid 200.svg. [Link]

-

ResearchGate. Structural formula of picloram (PCM). [Link]

-

Journal of Agricultural and Food Chemistry. (1974). Solubility and molecular structure of 4-amino-3,5,6-trichloropicolinic acid in relation to pH and temperature. [Link]

-

ChemBK. 4-amino-3,5,6-trichloropicolinic acid. [Link]

-

AERU. Picloram (Ref: X 159868). University of Hertfordshire. [Link]

-

RSC Publishing. Studies of intermolecular interactions in solid dispersions using advanced surface chemical analysis. [Link]

-

Wikipedia. Picloram. [Link]

-

PubMed Central. Supramolecular interactions in the solid state. [Link]

-

MDPI. Influence of Intermolecular Interactions on Crystallite Size in Crystalline Solid Dispersions. [Link]

-

PubMed. Drug-polymer intermolecular interactions in hot-melt extruded solid dispersions. [Link]

-

MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

-

PubChem. 4-Amino-3,4,6-trichloro picolinic acid. [Link]

-

IARC Publications. Picloram. [Link]

- Google Patents. CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid.

-

Scholars Research Library. Development and validation of spectrophotometric method for the determination of picloram. [Link]

-

Food and Agriculture Organization of the United Nations. PICLORAM. [Link]

-

KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

Sources

- 1. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picloram - Wikipedia [en.wikipedia.org]

- 3. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

- 4. File:4-amino-3,5,6-trichloropicolinic acid 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chembk.com [chembk.com]

- 7. EXTOXNET PIP - PICLORAM [extoxnet.orst.edu]

- 8. 4-Amino-3,5,6-trichloropicolinic acid(1918-02-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Historical development of picolinic acid herbicides

An In-Depth Technical Guide to the Historical Development of Picolinic Acid Herbicides

Authored by Gemini, Senior Application Scientist

Abstract

Picolinic acid herbicides represent a significant and evolving class of synthetic auxin herbicides, pivotal in the selective control of broadleaf weeds in numerous agricultural systems.[1][2] Their development journey, spanning over six decades, showcases a remarkable progression in chemical design, from the early discoveries of persistent, broad-spectrum compounds to the modern era of highly potent, environmentally-benign molecules. This guide provides a comprehensive technical overview of the historical development, from the foundational discovery of picloram to the latest innovations in 6-aryl-picolinates. We will delve into the molecular mechanism of action that underpins their herbicidal activity, explore the structure-activity relationships that drive new compound discovery, and address the ever-present challenge of herbicide resistance. This document is intended for researchers and professionals in the fields of agrochemistry, plant science, and drug development, offering field-proven insights into the causality behind experimental choices and the logic of modern herbicide design.

The Genesis: First-Generation Picolinic Acids

The story of picolinic acid herbicides begins in the 1960s with researchers at Dow Chemical Company. Building on the discovery of phenoxyacetic acids in the 1940s, which were the first selective organic herbicides, scientists sought new chemical scaffolds that could mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3] This research led to the pyridine carboxylic acid family, with picolinic acid (pyridine-2-carboxylic acid) as a core structure.

1.1 Picloram: The Pioneer

The first breakthrough was the discovery of picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid), commercialized in 1963 under the trade name Tordon.[2][4] Picloram is a systemic herbicide that is readily absorbed through roots and foliage and translocated throughout the plant.[4][5] It proved highly effective for the control of perennial broadleaf weeds and woody plants, making it valuable in rangelands, pastures, and industrial vegetation management.[2][6]

The primary drawback of picloram, however, is its high persistence in soil.[2][6] Its stability and slow degradation can lead to phytotoxicity in subsequent sensitive crops, limiting its application in traditional crop rotation systems.[2]

1.2 Clopyralid: A More Selective Approach

Discovered around the same time as picloram but not commercialized until 1975, clopyralid (3,6-dichloro-2-pyridinecarboxylic acid) offered a more selective weed control spectrum.[2][7][8] It demonstrated excellent efficacy against a narrower range of key dicotyledonous weeds, particularly those in the Asteraceae (e.g., thistles), Fabaceae (e.g., clovers), and Polygonaceae families.[2][9] This selectivity, combined with lower soil persistence compared to picloram, allowed for its use in sensitive crops and turf.[6]

The Second Wave: Refinement and Enhanced Potency

The success of the first-generation compounds spurred further research to enhance efficacy and improve the environmental profile. This led to the development of aminopyralid, a significant advancement in the class.

2.1 Aminopyralid: A Milestone in Efficacy

Launched by Dow AgroSciences in 2006, aminopyralid (4-amino-3,6-dichloro-2-pyridinecarboxylic acid) was a direct evolution from the picloram structure.[2][10] It exhibits significantly higher potency, providing effective control of invasive broadleaf weeds at much lower application rates (5–120 g/ha) compared to picloram (125–1120 g/ha) and clopyralid (105–500 g/ha).[6][10] For instance, aminopyralid is roughly four times more active against Canada thistle than clopyralid.[2] Its introduction provided a valuable tool for pasture and rangeland management, offering superior control with a reduced environmental load.[11]

Timeline of Picolinic Acid Herbicide Development

Caption: Chronological evolution of key picolinic acid herbicides.

The Molecular Basis: Mechanism of Action as Synthetic Auxins

Picolinic acid herbicides, like other synthetic auxins, exert their phytotoxic effects by mimicking the natural plant hormone IAA but with higher stability and persistence.[1] At the low concentrations typical of endogenous hormones, they can stimulate growth; however, at herbicidal doses, they overwhelm the plant's hormonal balance, leading to uncontrolled, disorganized growth and ultimately, death.[1][3][12]

The elucidation of the auxin signaling pathway has been a monumental step in understanding how these herbicides work. The core mechanism involves a sophisticated protein degradation system.[1][13]

3.1 The TIR1/AFB Receptor Complex

The primary cellular receptors for auxins are a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box).[13][14] These proteins are components of a larger E3 ubiquitin ligase complex called SCFTIR1/AFB.[13]

3.2 The Signaling Cascade

The herbicidal action unfolds through a precise sequence of molecular events:

-

Perception: The synthetic auxin molecule binds to a pocket within the TIR1/AFB protein. This binding event acts as a form of "molecular glue."[1][13]

-

Ternary Complex Formation: The auxin-bound TIR1/AFB protein can now effectively bind to a class of transcriptional repressor proteins known as Aux/IAA.[13]

-

Ubiquitination: The formation of this stable TIR1/AFB-auxin-Aux/IAA complex allows the SCF E3 ligase to attach multiple ubiquitin molecules to the Aux/IAA repressor protein.[1]

-

Proteasomal Degradation: This polyubiquitination marks the Aux/IAA protein for destruction by the 26S proteasome, the cell's protein disposal machinery.[13]

-

Gene De-repression: With the Aux/IAA repressors eliminated, transcription factors called Auxin Response Factors (ARFs) are free to activate the expression of a multitude of auxin-responsive genes.[1]

Notably, studies suggest that picolinic acid herbicides preferentially bind to the AFB5 receptor protein, as opposed to IAA which primarily binds to TIR1.[10][15] This difference in receptor affinity may contribute to their specific herbicidal properties.

3.3 Downstream Physiological Disruption

The massive, uncontrolled expression of auxin-responsive genes triggers a cascade of lethal physiological events. Key among these is the overproduction of two other plant hormones:

-

Ethylene: The transcription of genes for ACC synthase, a key enzyme in ethylene biosynthesis, is dramatically upregulated.[1][16] This leads to classic auxin overdose symptoms like leaf epinasty (downward curling), tissue swelling, and stem twisting.[1][5]

-

Abscisic Acid (ABA): The expression of 9-cis-epoxycarotenoid dioxygenase (NCED), the rate-limiting enzyme in ABA biosynthesis, is also strongly induced.[16][17] The resulting rapid accumulation of ABA is now believed to be a primary driver of plant death, causing a widespread shutdown of photosynthesis-related genes, leading to senescence.[17]

Synthetic Auxin Signaling Pathway

Caption: Molecular mechanism of picolinic acid herbicide action.

The Third Generation: The Dawn of 6-Aryl-Picolinates

The most recent and transformative chapter in picolinic acid development has been the discovery of the 6-aryl-picolinate class by Corteva Agriscience. This innovation was born from extensive structure-activity relationship (SAR) studies aimed at overcoming the limitations of earlier generations.[18] The key chemical modification was replacing the chlorine atom at the 6-position of the pyridine ring with a substituted phenyl group.[2][10]

This structural change led to two groundbreaking herbicides:

-

Halauxifen-methyl (Arylex™ active): Commercialized in 2015, this compound marked a step-change in the control of broadleaf weeds.[19][20] A critical feature of its design was the incorporation of a methoxy group on the phenyl ring, which significantly reduced its soil half-life to between 10-25 days, addressing the persistence issues of earlier compounds.[18][19]

-

Florpyrauxifen-benzyl (Rinskor™ active): Launched in 2018, this herbicide further expanded the utility of the 6-aryl-picolinate class, particularly for use in rice and other crops.[2][18]

Both halauxifen-methyl and florpyrauxifen-benzyl are propesticides, meaning they are applied as esters and are cleaved within the plant to release the active carboxylate form.[19] They are characterized by their high potency at very low application rates and a favorable environmental and toxicological profile.[19][20]

Structural Evolution of Picolinic Acid Herbicides

Caption: Evolution from the core scaffold to modern 6-aryl-picolinates.

Modern Herbicide Design and Structure-Activity Relationships (SAR)

The development of the 6-aryl-picolinates exemplifies the modern approach to herbicide discovery, which is heavily reliant on understanding structure-activity relationships. Research groups continuously explore how modifying the picolinic acid skeleton can lead to molecules with higher potency, broader weed spectrums, or novel modes of action.[21][22]

Recent research has focused on replacing the 6-position substituent with various heterocyclic rings, such as pyrazolyl and indazolyl groups.[2][23] For example, certain novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds have shown significantly greater inhibitory activity on the root growth of Arabidopsis thaliana than picloram and even halauxifen-methyl.[2][21] These discoveries indicate that this position on the pyridine ring is a critical area for modification to discover future herbicidal molecules.[15]

This discovery process is augmented by computational chemistry, including 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking simulations, which help predict the binding affinity of new theoretical compounds to the target AFB5 protein.[15][21][22]

The Enduring Challenge: Herbicide Resistance

The widespread and prolonged use of any herbicide inevitably selects for resistant weed populations.[24][25] While synthetic auxin herbicides have generally seen a slower rate of resistance evolution compared to other classes like ALS or ACCase inhibitors, resistance is a growing concern.[10][24]

Resistance mechanisms can be broadly categorized into two types:

-

Target-Site Resistance (TSR): This involves mutations in the genes that code for the target protein (e.g., TIR1/AFB), which prevent the herbicide from binding effectively.[24]

-

Non-Target-Site Resistance (NTSR): This is a more complex mechanism where weeds evolve enhanced metabolic pathways to rapidly break down the herbicide into non-toxic forms before it can reach its target site.[26]

The diversity within the synthetic auxin class, from phenoxies to picolinic acids, can be an asset in resistance management. Rotating between different chemical families of synthetic auxins may be an effective strategy, as resistance to one family may not confer resistance to another.[24] The discovery of novel scaffolds, like the 6-indazolyl-2-picolinic acids that may have a slightly different mode of action by more strongly down-regulating auxin transport genes, could be crucial in mitigating the development of resistance.[23]

Experimental Protocols: Assessing Herbicidal Activity

A foundational experiment in the discovery pipeline for new herbicides is the in-vitro or in-planta assessment of biological activity. A common and effective method is the root growth inhibition assay using the model plant Arabidopsis thaliana.

Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

-

Preparation of Test Compounds: Synthesize and purify the novel picolinic acid derivatives. Prepare stock solutions in a suitable solvent (e.g., DMSO) and create a dilution series to achieve the desired final concentrations for testing.

-

Plate Preparation: Prepare a sterile solid growth medium (e.g., Murashige and Skoog medium) in petri dishes. Incorporate the test compounds and appropriate controls (e.g., a commercial standard like picloram and a solvent-only control) into the medium at the desired final concentrations.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., with ethanol and bleach washes) and place them on the prepared plates.

-

Incubation: Seal the plates and place them vertically in a controlled growth chamber with a defined light/dark cycle and temperature to allow for germination and downward root growth.

-

Data Collection: After a set period (e.g., 7-10 days), photograph the plates. Use imaging software to measure the primary root length of the seedlings for each treatment.

-

Analysis: Calculate the percent inhibition of root growth relative to the solvent control for each compound concentration. Determine the IC₅₀ value (the concentration required to inhibit root growth by 50%) for each test compound. These values provide a quantitative measure of herbicidal potency.[21][27]

Conclusion and Future Outlook

The historical development of picolinic acid herbicides is a testament to the power of persistent innovation in agricultural chemistry. From the robust but environmentally persistent picloram to the highly potent and targeted 6-aryl-picolinates like halauxifen-methyl, the trajectory has been one of increasing efficacy, safety, and sustainability. The journey has been guided by an ever-deepening understanding of the molecular biology of auxin signaling, allowing for rational, structure-based design of new active ingredients.

The future of picolinic acid herbicide research will likely focus on several key areas: discovering novel scaffolds to combat resistance, further refining the environmental profile to minimize off-target effects, and leveraging computational tools to accelerate the discovery of next-generation compounds. As global food demand continues to rise and the challenge of weed management intensifies, the legacy and continued evolution of picolinic acid herbicides will remain a cornerstone of modern agriculture.

References

- BenchChem. (n.d.). Synthetic Auxin Herbicides: A Technical Guide to Their Molecular Mode of Action.

- Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 29(3), 295-300.

- Mithila, J., Hall, J. C., & Johnson, W. G. (2013). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Planta Daninha, 31(1), 209-220.

- Todd, T. A., & Busi, R. (2020). quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action. Journal of Experimental Botany, 71(12), 3567-3569.

- University of Nebraska-Lincoln. (n.d.). Synthetic Auxins / Herbicide Symptoms Tool.

- Zobiole, L. H. S., et al. (2018). Mode of action of auxin herbicides: A new ending to a long, drawn out story. Weed Science, 66(4), 419-428.

- Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(21), 7354.

- Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 335.

- University of Nebraska-Lincoln. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced.

- University of Nebraska-Lincoln. (2004). Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced -Overview and Objectives.

- The Ohio State University. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin.

-

Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. Retrieved from [Link]

- ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and 6‐aryl‐picolinate auxin herbicides.

- Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate.

- Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- Feng, S., et al. (2024). Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. Journal of Agricultural and Food Chemistry.

- Epp, J. B., et al. (2016). Fifty years of herbicide research: Comparing the discovery of trifluralin and halauxifen-methyl. Pest Management Science, 72(8), 1449-1461.

- ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides.

-

Goatley, M., & Askew, S. (2011). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]

-

Scribd. (n.d.). Clopyralid and Picloram Synthesis Analysis. Retrieved from [Link]

- Google Patents. (n.d.). WO2014100444A1 - Herbicide containing aminopyralid, triclopyr and organosilicone surfactant.

- Liu, X., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.

- ResearchGate. (n.d.). The development journey of 2-picolinic acid herbicides.

- Epp, J. B., et al. (2016). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry Letters, 26(1), 235-239.

-

Wikipedia. (n.d.). Picloram. Retrieved from [Link]

- Invasive Plant Control, Inc. (n.d.). Picolinic acid family of herbicides - management of invasive plants in the western usa.

- Google Patents. (n.d.). US6297197B1 - 4-aminopicolinates and their use as herbicides.

- Heap, I., & Duke, S. O. (2018). Mechanisms of evolved herbicide resistance. Journal of Biological Chemistry, 293(30), 11625-11633.

- Google Patents. (n.d.). CN105230626A - Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof.

-

Feng, S., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Clopyralid. Retrieved from [Link]

-

Attaway, D. (2023, January 12). Study finds link between evolution and herbicide resistance. Clemson News. Retrieved from [Link]

- Google Patents. (n.d.). US3317549A - Picolinic acid compounds.

-

Gáll, Z., et al. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. MDPI. Retrieved from [Link]

- ResearchGate. (n.d.). The evolution of herbicide resistance.

-

PubChem. (n.d.). Clopyralid. Retrieved from [Link]

Sources

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. Picloram - Wikipedia [en.wikipedia.org]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. scribd.com [scribd.com]

- 8. Clopyralid - Wikipedia [en.wikipedia.org]

- 9. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Picolinic acid family of herbicides - MANAGEMENT OF INVASIVE PLANTS IN THE WESTERN USA [invasiveplantswesternusa.org]

- 12. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scielo.br [scielo.br]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 21. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. news.clemson.edu [news.clemson.edu]

- 27. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Picloram (4-amino-3,5,6-trichloropicolinic acid)

A Note on Chemical Identity: This guide focuses on the chemical compound 4-amino-3,5,6-trichloropicolinic acid, which corresponds to the molecular formula C6H3Cl3N2O2. This compound is widely known by its common name, Picloram.[1][2][3][4] The topic request mentioned "3,5,6-Trichloropicolinic acid," which is a related but distinct molecule with the formula C6H2Cl3NO2. Given the provided formula and the extensive use and research surrounding Picloram, this guide is centered on this latter, more prominent compound to best serve the informational needs of a scientific audience.

Executive Summary

Picloram is a highly effective and persistent systemic herbicide used for the control of broadleaf weeds and woody plants.[5][2][6] As a member of the pyridine carboxylic acid family, its mechanism of action mimics that of natural plant auxins, leading to uncontrolled and disorganized growth in susceptible plants.[5][2][3] This guide provides a comprehensive technical overview of Picloram, covering its chemical and physical properties, synthesis methodologies, mechanism of action, applications, analytical techniques for its detection, and its toxicological and environmental profile. The information is tailored for researchers, scientists, and professionals in drug development and environmental science, offering a detailed understanding of this significant agrochemical.

Chemical and Physical Properties

Picloram is a colorless, crystalline solid with a chlorine-like odor.[1][7] Its chemical stability and solubility characteristics are key to its application and environmental persistence.

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | [1][2] |

| CAS Number | 1918-02-1 | [5][2][3][8] |

| Molecular Formula | C6H3Cl3N2O2 | [1][5][2][3][4] |

| Molecular Weight | 241.46 g/mol | [1][2][3][7] |

| Appearance | Colorless to white crystalline solid | [1][7] |

| Melting Point | Decomposes at ~215-218.5 °C | [1][7] |

| Water Solubility | 430 mg/L at 25 °C | [1][7] |

| Vapor Pressure | 6.0 x 10⁻⁷ mmHg at 35 °C | [7] |

| pKa | 4.1 at 25 °C | [9] |

Synthesis and Manufacturing

The commercial production of Picloram has evolved over time, with various patented methods aiming to improve yield and purity. A common synthetic pathway starts with α-picoline, which undergoes successive chlorination, amination, and hydrolysis steps.[1]

A generalized synthesis workflow can be visualized as follows:

Caption: Simplified signaling pathway of Picloram as a synthetic auxin.

Applications

Picloram is primarily used to control unwanted vegetation in non-crop areas and for specific agricultural purposes. Its effectiveness against deep-rooted perennial weeds and invasive woody plants makes it a valuable tool in land management. [2][6]

-

Rangeland and Pastures : To control noxious broadleaf weeds and improve forage for livestock. [1][10]* Forestry : For site preparation before planting trees and to control competing vegetation. [1][6]* Rights-of-Way : Used along roadsides, railways, pipelines, and under power lines to maintain safety and access. [1][10]* Industrial Sites : For total vegetation control on industrial and non-crop sites. [1]* Historical Military Use : Picloram was a component of Agent White (commercially known as Tordon 101), an herbicide used during the Vietnam War. [7]

Analytical Methodology

Accurate detection and quantification of Picloram residues in environmental samples like soil, water, and vegetation are crucial for regulatory compliance and environmental monitoring. Several analytical techniques are employed, with gas chromatography being a prominent method.

Protocol: Determination in Soil by GC-ECD

A widely cited method involves extraction from soil, derivatization to a more volatile form, and analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD), which is highly sensitive to halogenated compounds like Picloram. [11] Step 1: Extraction

-

A soil sample is mixed with an extraction solvent, typically acetone, and acidified with phosphoric acid to ensure Picloram is in its free acid form. [11]* The mixture is shaken or sonicated to facilitate the transfer of Picloram from the soil matrix into the solvent.

-

The soil is separated by centrifugation or filtration, and the supernatant containing the Picloram is collected.

Step 2: Derivatization (Esterification)

-

Picloram is a carboxylic acid and is not sufficiently volatile for direct GC analysis. It must be converted to an ester.

-

A common method is esterification with diazomethane in an ethereal solution. [11]The diazomethane reacts with the carboxylic acid group to form the methyl ester of Picloram.

-

The reaction is complete when the evolution of nitrogen gas ceases, and a pale yellow color persists. [11] Step 3: GC-ECD Analysis

-

The derivatized sample is injected into a gas chromatograph equipped with an electron capture detector.

-

The methyl ester of Picloram is separated from other components on the GC column based on its boiling point and affinity for the stationary phase.

-

The ECD detects the compound as it elutes from the column, generating a signal proportional to its concentration. Quantification is achieved by comparing the peak area to a standard curve of known concentrations. [12]This method can achieve a detection limit as low as 0.01 ppm in soil. [11]

Toxicology and Environmental Fate

The environmental persistence and potential toxicity of Picloram are significant considerations for its use.

-

Toxicity : Picloram exhibits low acute toxicity to mammals. [9]The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 15 mg/m³ for total exposure over an eight-hour workday. [7]However, it can cause eye irritation. [9]Studies on aquatic organisms like Daphnia magna have been conducted to assess its environmental risk. [13]

-

Environmental Fate : Picloram is notable for its persistence in soil and its potential to leach into groundwater due to its relatively high water solubility and low tendency to adsorb to soil particles. [5][7]The degradation of Picloram in the environment is primarily mediated by soil microbes, although this process can be slow. [7]Its persistence means that it can remain active in soil for extended periods, which requires careful management to avoid damage to subsequent sensitive crops. Gardeners using manure should be cautious, as manure from animals that have grazed on Picloram-treated land can still contain active herbicide. [7]

Conclusion

Picloram (4-amino-3,5,6-trichloropicolinic acid) is a potent and persistent herbicide with a well-defined mechanism of action as a synthetic auxin. Its efficacy in controlling a wide range of broadleaf and woody vegetation has made it indispensable for specific applications in agriculture, forestry, and industrial land management. However, its environmental persistence and mobility in soil necessitate rigorous analytical monitoring and responsible stewardship to mitigate risks to non-target organisms and ecosystems. Continued research into its environmental fate and the development of precise analytical methods are essential for ensuring its safe and effective use.

References

- Preparation of this compound.

-

Picloram. IARC Publications. [Link]

- Preparation of 4-amino-3,5,6-trichloropicolinic acid.

-

Synthesis of 3, 6-dichloropicolinic acid. ResearchGate. [Link]

-

Picloram | C6H3Cl3N2O2 | CID 15965. PubChem - NIH. [Link]

-

4-amino-3,5,6-trichloropicolinic acid. ChemBK. [Link]

-

Determination of the Herbicide Tordon (4-Amino-3,5,6- trichloropicolinic Acid) in Soil by Electron Capture Gas Chromatography. Journal of Agricultural and Food Chemistry. [Link]

-

Picloram triethylamine salt. CAS Common Chemistry. [Link]

-

Residues of 4-amino-3,5,6-trichloropicolinic acid in grass from applications of Tordon herbicides. Journal of Agricultural and Food Chemistry. [Link]

- Process for the preparation of 4,5,6-trichloropicolinic acid.

- Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid.

-

Picloram (C6H3Cl3N2O2). PubChemLite. [Link]

-

Picloram. Wikipedia. [Link]

-

Acute and chronic toxicity of technical picloram (4-amino-3,5,6-trichloropicolinic acid) to Daphnia magna Straus. PubMed. [Link]

-

AG Picloram 22K Specimen Label. Greenbook.net. [Link]

-

Picloram - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]

Sources

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rpicorp.com [rpicorp.com]

- 4. PubChemLite - Picloram (C6H3Cl3N2O2) [pubchemlite.lcsb.uni.lu]

- 5. CAS 1918-02-1: 4-amino-3,5,6-trichloropicolinic acid [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Picloram - Wikipedia [en.wikipedia.org]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Picloram [cdc.gov]

- 9. chembk.com [chembk.com]

- 10. assets.greenbook.net [assets.greenbook.net]

- 11. academic.oup.com [academic.oup.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acute and chronic toxicity of technical picloram (4-amino-3,5,6-trichloropicolinic acid) to Daphnia magna Straus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Picloram

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the structural elucidation and characterization of Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid). As a widely used systemic herbicide, the unambiguous identification and purity assessment of Picloram is critical for regulatory compliance, environmental monitoring, and toxicological studies. This document synthesizes publicly available spectral data with foundational analytical principles to offer a comprehensive resource for researchers. We detail not only the interpretation of ¹³C NMR, IR, and MS data but also provide standardized, field-proven protocols for data acquisition. The causality behind spectral features is explained, and all data is contextualized to validate the molecular structure of Picloram, ensuring a self-validating system of analysis.

Introduction: Picloram and the Imperative for Spectroscopic Validation

Picloram is a persistent, systemic herbicide belonging to the pyridine family of compounds, utilized for the control of broad-leaved weeds and woody plants.[1][2] Its chemical structure, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid, features a highly substituted pyridine ring, making it a molecule of significant interest for structural analysis.[1][3] The efficacy and environmental fate of Picloram are dictated by this structure; therefore, its precise characterization is paramount.

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure.

-

Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei (specifically ¹H and ¹³C), revealing the connectivity and spatial arrangement of atoms.

-

Infrared (IR) spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its identity and elemental composition.[3]

This guide integrates these three pillars of spectroscopic analysis to build a comprehensive and authoritative profile of Picloram.

Chemical Structure of Picloram:

Figure 1: 2D representation of the Picloram molecule (C₆H₃Cl₃N₂O₂).

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃Cl₃N₂O₂ | [3] |

| Molecular Weight | 241.46 g/mol | [1][2][3] |

| Appearance | Colorless crystal or white powder | [4][5] |

| CAS Number | 1918-02-1 | [3][4] |

| Melting Point | Decomposes at ~215 °C | [4][5] |

| Water Solubility | 430 mg/L at 25 °C |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. For Picloram, ¹³C NMR is particularly informative due to the absence of protons on the pyridine ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum of Picloram displays six distinct signals, corresponding to the six carbon atoms in its structure. The chemical shifts are heavily influenced by the electronegative chlorine, nitrogen, and oxygen atoms, which deshield the adjacent carbon nuclei, causing their signals to appear further downfield (at a higher ppm value). Data obtained in DMSO-d₆ provides a clear representation of the carbon environments.[1]

Table 1: ¹³C NMR Chemical Shift Assignments for Picloram

| Carbon Atom | Chemical Shift (δ) in ppm | Rationale for Assignment |

|---|---|---|

| C=O (Carboxyl) | 164.94 | The carboxyl carbon is the most deshielded due to bonding with two electronegative oxygen atoms, placing it furthest downfield.[1] |

| C-NH₂ | 150.02 | The C4 carbon is directly attached to the electron-donating amino group and is part of the aromatic system, resulting in a downfield shift.[1] |

| C-COOH | 146.59 | The C2 carbon, bonded to the carboxyl group and a nitrogen atom within the ring, is significantly deshielded.[1] |

| C-Cl (adjacent to N) | 145.55 | The C6 carbon is deshielded by both the adjacent ring nitrogen and a chlorine atom.[1] |

| C-Cl | 112.46 | The C3 carbon is shielded relative to other ring carbons but is still downfield due to the attached chlorine.[1] |

| C-Cl | 111.38 | The C5 carbon, also bonded to a chlorine atom, appears in a similar region to C3, reflecting a comparable electronic environment.[1] |

Note: The specific assignments of C3/C5 and C2/C6 can be ambiguous without 2D NMR data but are placed based on established substituent effects on pyridine rings.

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a high-quality ¹³C NMR spectrum is contingent on proper sample preparation and instrument parameter selection.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of Picloram and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity and resolution.

-

-

Data Acquisition:

-

Set the spectrometer to acquire ¹³C data (e.g., at a frequency of 100 MHz on a 400 MHz instrument).

-

Use a standard pulse program with proton decoupling to ensure each unique carbon appears as a single sharp peak.

-

Set an appropriate relaxation delay (D1), typically 1-2 seconds, to allow for full magnetization recovery between scans.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Workflow Diagram: NMR Analysis

Caption: Standard workflow for Picloram analysis via NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the Picloram molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of specific bonds.

IR Spectral Data and Interpretation

The IR spectrum of Picloram is characterized by several strong absorption bands that confirm the presence of its carboxylic acid, amine, and aromatic C-Cl functionalities.[3]

Table 2: Characteristic IR Absorption Bands for Picloram

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale for Assignment |

|---|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Carboxylic Acid | The broadness is due to intermolecular hydrogen bonding between the carboxylic acid groups. |

| 3300 - 3100 | N-H stretch | Primary Amine (-NH₂) | The N-H bonds of the amino group exhibit characteristic stretching vibrations in this region. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption typical for the carbonyl group in a carboxylic acid. |

| ~1600 - 1450 | C=C & C=N stretch | Aromatic Ring | These absorptions are characteristic of the pyridine ring system. |

| 800 - 600 | C-Cl stretch | Aryl Halide | Strong absorptions in the fingerprint region corresponding to the carbon-chlorine bonds. |

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR).

Experimental Protocol: FT-IR Spectroscopy (ATR Method)